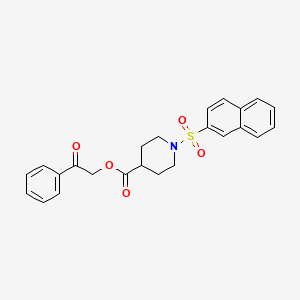

2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

phenacyl 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c26-23(19-7-2-1-3-8-19)17-30-24(27)20-12-14-25(15-13-20)31(28,29)22-11-10-18-6-4-5-9-21(18)16-22/h1-11,16,20H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDRKGINMJLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Naphthalen-2-ylsulfonyl Group: This step involves sulfonylation, where a naphthalen-2-ylsulfonyl chloride reacts with the piperidine ring under basic conditions.

Esterification: The final step involves the esterification of the piperidine-4-carboxylic acid with 2-oxo-2-phenylethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

The compound is compared below with two pharmacopeial standards listed in Pharmacopeial Forum (2017) :

| Compound | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate | Piperidine | Naphthalene sulfonyl, carboxylate ester, 2-oxo-phenylethyl | Enzyme inhibition, CNS-targeted therapies |

| (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid | Thiazolidine | β-lactam-like bicyclic core, carboxy groups, amino-phenylacetamido | Antibacterial agents |

| (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Bicyclic β-lactam (penicillin-like) | β-lactam ring, carboxy group, amino-phenylacetamido | Broad-spectrum antibiotics |

Key Observations:

- Functional Groups: The naphthalene sulfonyl group distinguishes it from the carboxy- and amino-rich pharmacophores of the β-lactam analogs, suggesting divergent binding mechanisms (e.g., sulfonamide-mediated vs. carboxy-mediated interactions).

- Lipophilicity : The naphthalene and phenylethyl ester groups likely enhance lipophilicity, contrasting with the polar carboxy groups in the analogs, which may limit blood-brain barrier penetration.

Pharmacological Implications

- Enzyme Targets : The β-lactam analogs inhibit bacterial cell wall synthesis via penicillin-binding proteins (PBPs) . In contrast, the sulfonamide group in the target compound is associated with inhibition of carbonic anhydrases, proteases, or kinases.

- Stability : β-Lactams are prone to hydrolysis by β-lactamases, whereas the sulfonamide and ester groups in the target compound may confer resistance to enzymatic degradation, though ester hydrolysis in vivo remains a consideration.

Physicochemical Properties

| Property | Target Compound | Thiazolidine Analog | β-Lactam Analog |

|---|---|---|---|

| Molecular Weight | ~443 g/mol (estimated) | ~750 g/mol | ~500 g/mol |

| LogP | ~3.5 (predicted, high lipophilicity) | ~1.2 (polar carboxy groups) | ~1.8 (moderate polarity) |

| Aqueous Solubility | Low (naphthalene sulfonyl) | Moderate (ionizable carboxy groups) | Low (β-lactam hydrolysis susceptibility) |

Research Findings and Methodological Considerations

- Structural Analysis: The SHELX system is widely employed for crystallographic refinement of small molecules, including sulfonamides and β-lactams.

- Synthetic Complexity : The target compound’s synthesis likely involves sulfonylation of piperidine-4-carboxylic acid derivatives, contrasting with the multi-step peptide coupling required for β-lactam analogs.

Biological Activity

The compound 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H24N2O4S

- Molecular Weight : 396.50 g/mol

- IUPAC Name : 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate

Research indicates that the compound exhibits significant biological activity through multiple mechanisms:

- Calcium Channel Modulation : Similar compounds have shown inhibitory effects on T-type calcium channels, which are crucial in regulating various physiological processes, including muscle contraction and neurotransmitter release .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may disrupt critical protein interactions involved in cancer cell proliferation, particularly through targeting RNA-binding proteins like TRBP .

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits dose-dependent inhibition of cancer cell lines, with notable efficacy against hepatocellular carcinoma (HCC) cells. The half-maximal inhibitory concentration (IC50) values range from nanomolar to micromolar levels depending on the specific target cells .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

- Hypertensive Rat Models : Oral administration has shown a significant reduction in blood pressure without inducing reflex tachycardia, indicating a favorable safety profile .

- Tumor Growth Inhibition : In xenograft models of HCC, treatment with the compound resulted in a marked decrease in tumor size compared to control groups.

Case Study 1: Antitumor Activity

A study focused on the interaction between the compound and TRBP revealed its potential to inhibit tumor growth by disrupting essential RNA processing pathways. The compound was found to bind with high affinity, leading to reduced levels of mature miRNAs involved in oncogenesis .

Case Study 2: Cardiovascular Effects

In a controlled study involving spontaneously hypertensive rats, the administration of the compound resulted in significant antihypertensive effects. This was attributed to its ability to block T-type calcium channels selectively, providing insights into its mechanism as a potential therapeutic agent for hypertension .

Safety and Toxicology

Toxicological assessments indicate that the compound has a low toxicity profile:

- LD50 Values : Greater than 2000 mg/kg in oral studies, suggesting a wide safety margin for therapeutic use.

- Skin Irritation Tests : Results show no significant irritation or sensitization effects, supporting its potential for clinical applications.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-Oxo-2-phenylethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate, and what are their critical optimization parameters?

Methodological Answer:

The synthesis typically involves functionalizing the piperidine core. Key steps include:

- Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .

- Esterification : Coupling the sulfonylated piperidine with 2-oxo-2-phenylethanol via carbodiimide-mediated (e.g., DCC/DMAP) ester bond formation .

Optimization Parameters :- Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions.

- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of naphthalene sulfonyl group) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Degrades above 40°C (TGA/DSC data); store at –20°C under inert atmosphere .

- pH Sensitivity : Hydrolysis of the ester bond occurs in acidic (pH <3) or alkaline (pH >10) conditions. Use neutral buffers for biological assays .

- Light Sensitivity : Protect from UV light to prevent naphthalene sulfonyl group decomposition (confirmed via accelerated stability studies) .

Advanced: What mechanistic insights explain its reported antimicrobial and antitumor activities?

Methodological Answer:

- Receptor Binding : The naphthalene sulfonyl group may inhibit bacterial dihydrofolate reductase (DHFR) via π-π stacking with phenylalanine residues (docking studies) .

- Apoptosis Induction : In cancer cells, the 2-oxoethyl ester moiety disrupts mitochondrial membrane potential (JC-1 assay) and activates caspase-3 .

- Structure-Activity Relationship (SAR) : Derivatives with bulkier sulfonyl groups (e.g., 4-fluorophenyl) show reduced potency, suggesting steric hindrance limits target engagement .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .

- Structural Verification : Reconfirm compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for stereochemistry) to rule out isomer contamination .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzyl-substituted piperidines) to identify trends .

Advanced: What computational strategies are effective for predicting its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability (e.g., high logP >3 suggests blood-brain barrier penetration) and hepatotoxicity risks .

- Molecular Dynamics (MD) : Simulate binding stability to human serum albumin (HSA) to predict plasma half-life .

- QSAR Modeling : Train models on piperidine sulfonate libraries to optimize metabolic stability (e.g., CYP3A4 inhibition potential) .

Advanced: How can multi-step synthesis be optimized to improve yield and scalability?

Methodological Answer:

- Flow Chemistry : Implement continuous sulfonylation and esterification steps to reduce reaction time (from 24h to 6h) and improve reproducibility .

- Catalysis : Use immobilized lipases (e.g., Candida antarctica) for enantioselective ester formation, reducing racemization .

- Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:piperidine) and solvent polarity .

Advanced: What in vitro and in vivo models are suitable for evaluating its toxicity?

Methodological Answer:

- In Vitro :

- hERG Assay : Patch-clamp to assess cardiac liability (IC50 <10 µM indicates risk) .

- Ames Test : Use TA98 and TA100 strains to detect mutagenicity .

- In Vivo :

- Zebrafish Embryotoxicity : Monitor LC50 and teratogenicity at 48–72 hpf .

- Rodent MTD Studies : Dose escalation in BALB/c mice (starting at 50 mg/kg) with liver/kidney histopathology .

Advanced: How does the compound’s stereochemistry influence its biological activity and metabolic pathways?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10) to isolate active stereoisomers .

- Enzymatic Metabolism : CYP2D6 preferentially oxidizes the (R)-enantiomer, leading to faster clearance (human liver microsome assay) .

- Activity Differences : (S)-configuration shows 10-fold higher antibacterial activity due to optimal sulfonyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.